molecular formula C16H12N2O6S4 B1196243 Dihydro-dids CAS No. 61481-03-6

Dihydro-dids

カタログ番号: B1196243
CAS番号: 61481-03-6
分子量: 456.5 g/mol
InChIキー: AXGKYURDYTXCAG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Historical Context of Discovery and Early Research on Dihydro-dids (e.g., H2DIDS)

Early research into dihydro chemical entities, particularly H2DIDS (4,4'-Diisothiocyanatodihydrostilbene-2,2'-disulfonic acid), emerged from studies focused on anion transport mechanisms in biological systems. H2DIDS is a reduced analog of DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid), differing by the saturation of the central stilbene double bond to a -CH2-CH2- bridge mpg.deuni.lu.

One of the foundational studies on H2DIDS dates back to 1976, where Lepke et al. investigated its relationship between the inhibition of anion exchange and its binding to the red blood cell membrane nih.govguidetomalariapharmacology.org. This early work established H2DIDS as a potent and specific inhibitor of anion permeability, comparable to its parent compound DIDS uni.lu. It was observed that H2DIDS binds to the Band 3 protein (Anion Exchanger 1, AE1) in erythrocyte membranes, a key protein responsible for the one-for-one exchange of chloride and bicarbonate ions across the cell membrane mpg.de. The binding of H2DIDS to this protein was found to be linearly related to the inhibition of anion equilibrium exchange .

Initial findings highlighted H2DIDS's capacity to crosslink hemoglobin interdimerically and enhance oxygen binding, further underscoring its relevance in understanding erythrocyte physiology nih.gov. The kinetics of H2DIDS interaction with the Band 3 protein were extensively studied, revealing both reversible and covalent binding modes mpg.de.

Evolution of Research Trajectories for this compound (e.g., H2DIDS) and Analogous Dihydro Compounds

The research trajectory for H2DIDS and analogous dihydro compounds has evolved significantly beyond their initial characterization as anion transport inhibitors. While the role of H2DIDS in modulating anion exchange, particularly via the Band 3 protein, remains a central area of investigation, its applications have broadened. More recent studies have utilized advanced techniques like cryo-electron microscopy (cryo-EM) to elucidate the precise binding mechanisms of H2DIDS to human Anion Exchanger 1 (AE1), providing high-resolution structural insights into its inhibitory action ctdbase.orgnih.govbiorxiv.org.

Beyond its established role in erythrocyte biology, H2DIDS and related stilbenedisulfonates have been explored for other biological activities. For instance, studies have investigated the effect of H2DIDS on prostaglandin transport (PGT), showing half-maximal inhibition of PGE2 uptake at micromolar concentrations researchgate.net. Furthermore, H2DIDS has demonstrated activity as a c-Met inhibitor in various cancer cell lines, reducing hepatocyte growth factor (HGF)-induced cellular processes such as scattering, wound healing, and 3D proliferation of tumor cell spheroids citeab.comguidetopharmacology.org. This indicates a potential for H2DIDS and its derivatives in therapeutic development, particularly in oncology citeab.com.

The evolution of research into other dihydro chemical entities has also expanded considerably across diverse chemical spaces:

Dihydropyrimidinones (DHPMs) : These compounds, often referred to as Biginelli compounds, have gained significant attention due to their broad spectrum of biological activities. Research has focused on their synthesis through multicomponent condensation processes and their applications in medicinal chemistry. DHPMs have been identified as calcium channel blockers, α1a-adrenergic receptor antagonists, and mitotic kinesin inhibitors nih.govalfa-chemistry.comuni.lu.

Dihydro Pyrroles : Research into dihydro pyrroles, which are partially saturated five-membered heterocyclic compounds containing nitrogen, has explored their utility as scaffolds and intermediates in the synthesis of pharmaceuticals and materials science nih.govnih.gov. Advanced studies involve their use in organic electronics, such as 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles for dye-sensitized solar cells uni.lu.

Dihydro Thiopyrans : These six-membered sulfur-containing heterocyclic compounds are found in natural products, such as distilled oil of garlic, and are investigated for their potential in pharmaceuticals and materials science nih.govfishersci.pt. Synthetic approaches for these compounds are also a significant area of study nih.gov.

Dihydrosphingolipids : These are crucial components of sphingolipid metabolism, lacking a C4-trans-double bond in their sphingoid backbone uni.lunih.govlipidmaps.org. Research has increasingly highlighted their importance in cellular signaling and their implication in the pathophysiology of various diseases, including type 2 diabetes and cardiovascular diseases uni.lulipidmaps.orgsigmaaldrich.com.

Classification and Nomenclature within Relevant Chemical Spaces (e.g., Stilbenedisulfonates, Pyrimidinones, Pyrroles, Thiopyrans, Sphingolipids)

The "dihydro" prefix in chemical nomenclature signifies the addition of two hydrogen atoms to a parent unsaturated compound, thereby reducing one double bond to a single bond fishersci.fi. The numbers preceding "dihydro" in IUPAC names indicate the positions where these hydrogen atoms have been added, and an italicized capital 'H' (e.g., 2H-Pyrrole) denotes an "indicated hydrogen," referring to a hydrogen atom at a position where no double bond is present in the specified tautomer fishersci.fi.

Stilbenedisulfonates: This class includes DIDS and its saturated analog, H2DIDS. DIDS is characterized by a stilbene core, which contains a central carbon-carbon double bond, while H2DIDS features a saturated ethane bridge (-CH2-CH2-) in place of the stilbene's double bond mpg.de. Both compounds possess isothiocyanate and sulfonic acid functional groups, crucial for their biological activity as anion transport inhibitors.

Pyrimidinones: Pyrimidinones are six-membered heterocyclic compounds containing two nitrogen atoms and a ketone group within the pyrimidine ring cenmed.comnih.gov. Dihydropyrimidinones (DHPMs) are partially saturated derivatives, meaning one of the double bonds in the pyrimidine ring has been reduced by the addition of two hydrogen atoms. Examples include 2(1H)-Pyrimidinone, 3,4-dihydro-4,4,6-trimethyl- and (4S)-4-hydroxy-3,4-dihydro-2(1H)-pyrimidinone, where the "dihydro" indicates saturation at specific positions of the pyrimidine ring cenmed.comnih.gov.

Pyrroles: Pyrroles are five-membered heterocyclic rings containing one nitrogen atom. Dihydro pyrroles are derivatives where the pyrrole ring is partially saturated. For example, 3,4-Dihydro-2H-pyrrole indicates that the 3 and 4 positions of the pyrrole ring are saturated with hydrogen atoms, and the "2H" indicates a hydrogen atom at the 2-position of the ring where it would typically be part of a double bond in the fully unsaturated pyrrole nih.govwikipedia.org.

Thiopyrans: Thiopyrans are six-membered heterocyclic rings containing one sulfur atom nih.govfishersci.pt. Dihydro thiopyrans, such as 3,4-Dihydro-2H-thiopyran or Dihydro-2H-thiopyran-3(4H)-one, are characterized by the reduction of one double bond in the thiopyran ring by two hydrogen atoms nih.govnih.govnih.gov. The specific positions of saturation are indicated by the numbers in their names.

Sphingolipids: Sphingolipids are a class of lipids built upon a backbone of sphingoid bases, which are long-chain amino alcohols nih.govuni.lu. Dihydrosphingolipids are distinguished by the absence of a C4-trans-double bond in their sphingoid backbone, making them saturated at this position uni.lulipidmaps.orgsigmaaldrich.com. Key examples include dihydrosphingosine (also known as sphinganine) and dihydroceramide, which are early intermediates in the de novo sphingolipid synthesis pathway uni.lunih.govsigmaaldrich.com.

特性

IUPAC Name

5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfophenyl)ethyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6S4/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24/h3-8H,1-2H2,(H,19,20,21)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGKYURDYTXCAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)CCC2=C(C=C(C=C2)N=C=S)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210444
Record name Dihydro-dids
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61481-03-6
Record name 4,4′-Diisothiocyanodihydrostilbene-2,2′-disulfonic acid
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Record name Dihydro-dids
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Record name Dihydro-dids
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Synthetic Strategies and Chemical Derivatization of Dihydro-dids and Its Analogs

Established Synthetic Methodologies for Dihydro-dids (e.g., H2DIDS)

The synthesis of dihydro analogs, such as H2DIDS, typically involves the reduction of the corresponding unsaturated compound, in this case, DIDS. While direct, specific synthetic procedures for H2DIDS beyond simple reduction are not widely reported, the general principles of various established synthetic methodologies are relevant for the creation of complex organic molecules, including potential derivatization of dihydro-stilbene scaffolds.

Multicomponent Reaction (MCR) Approaches for Dihydro Analogues

Multicomponent reactions (MCRs) represent a highly efficient synthetic methodology where three or more reactants converge in a single reaction vessel to form a product, incorporating substantial portions of all starting materials nih.govnih.govorganic-chemistry.orgfrontiersin.org. This approach is highly valued in organic synthesis for its atom economy, reduced waste generation, and ability to rapidly generate molecular diversity and structural complexity nih.govnih.govorganic-chemistry.orgfrontiersin.org. MCRs are particularly useful for the synthesis of diverse heterocyclic scaffolds and can lead to compounds with multiple stereocenters nih.govnih.govorganic-chemistry.org.

Despite the broad applicability of MCRs in synthesizing complex organic molecules, specific examples detailing the synthesis of this compound (H2DIDS) or its direct dihydro analogs via multicomponent reactions are not explicitly detailed in the current literature. However, the principles of MCRs could theoretically be applied to construct the dihydrostilbene backbone or introduce the isothiocyanate and sulfonic acid functionalities in a convergent manner, possibly involving precursors that are subsequently reduced.

One-Pot Synthetic Procedures

While the direct one-pot synthesis of H2DIDS is not explicitly described in the provided information, the concept is inherently beneficial for compounds requiring multiple synthetic steps, such as the reduction of a stilbene double bond followed by functionalization, or vice-versa. The preparation of H2DIDS from DIDS would inherently be a one-pot reduction if performed without intermediate purification.

Catalyst-Mediated Synthesis (e.g., Metal Salts, Lewis Acids, Brønsted Acids)

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed efficiently under milder conditions, often with improved yields and selectivity rsc.orgnih.gov. Various types of catalysts are employed:

Metal Salts : Transition metal catalysts are frequently used for hydrogenation reactions, which would be the primary method for converting the stilbene double bond in DIDS to the dihydrostilbene moiety in H2DIDS. For instance, the catalytic hydrogenation of 4,4'-dinitrostilbene-2,2'-disulphonic acid to its diamino dihydro analog has been successfully carried out using a cobalt catalyst under specific temperature (70°-180°C) and pressure (5-150 bars of H2) conditions, and a pH range of 6.0-8.5 google.com. This illustrates the feasibility of metal-catalyzed reduction for related stilbene derivatives.

Lewis Acids : Lewis acids function as electron pair acceptors, activating substrates towards nucleophilic attack or facilitating bond cleavages and cycloadditions rsc.org. They are often metal-based (e.g., aluminum, boron, silicon, tin, titanium, zirconium, iron, copper, zinc) and can impose regioselectivity and stereoselectivity rsc.orgorganic-chemistry.org. Lanthanide(III) compounds, for example, have been demonstrated as effective Lewis acid catalysts organic-chemistry.org.

Brønsted Acids : Brønsted acids act as proton donors, also capable of activating substrates and influencing reaction pathways nih.gov. Chiral Brønsted acids, in particular, have shown utility in asymmetric photoreactions, enabling stereocontrol researchgate.net.

While the specific catalyst systems for the direct synthesis of H2DIDS are not detailed, the reduction of the stilbene double bond in DIDS to form H2DIDS would likely involve a catalytic hydrogenation process, potentially mediated by metal catalysts.

Development of Novel Synthetic Pathways for this compound Derivatives

The development of novel synthetic pathways for chemical compounds, including this compound derivatives, increasingly emphasizes principles of green chemistry and sustainability.

Green Chemistry and Sustainable Synthetic Routes

Green chemistry is a transformative field that aims to design chemical products and processes that minimize or eliminate the use and generation of hazardous substances, thereby reducing environmental impact and promoting sustainability acs.orglabmanager.comrsc.orgispe.orgskpharmteco.comnih.govrsc.orgnih.govbeilstein-journals.orgchemmethod.commdpi.comprepchem.com. Key principles of green chemistry applicable to the synthesis of compounds like H2DIDS include:

Waste Prevention : Designing syntheses to maximize the incorporation of starting materials into the final product (atom economy) and minimize by-products labmanager.comskpharmteco.com.

Less Hazardous Chemical Syntheses : Prioritizing synthetic methods that use and generate substances with little or no toxicity to human health and the environment skpharmteco.com.

Catalysis : Utilizing catalytic reagents, which are superior to stoichiometric reagents, to reduce waste and improve efficiency ispe.orgskpharmteco.com.

Safer Solvents and Auxiliaries : Minimizing the use of auxiliary substances (solvents, separation agents) and choosing safer, less hazardous alternatives labmanager.comispe.orgnih.govmdpi.com.

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption mdpi.com.

Use of Renewable Feedstocks : Employing renewable raw materials where technically and economically practicable ispe.org.

For H2DIDS, a green and sustainable synthetic route would ideally involve efficient hydrogenation methods that use non-toxic catalysts, recyclable solvents (e.g., water), and minimize energy input. While specific green chemistry routes for H2DIDS are not detailed, the general movement in pharmaceutical and chemical synthesis is towards such environmentally benign approaches acs.orglabmanager.comispe.orgnih.govrsc.orgbeilstein-journals.orgchemmethod.commdpi.comresearchgate.net. For instance, the use of immobilized and recyclable (bio)catalysts is being explored for sustainable synthesis of deuterium-labelled organic compounds, which aligns with the principles of green chemistry researchgate.net. The shift towards water-based processes and the use of less hazardous oxidants are also key trends in sustainable synthesis beilstein-journals.orgmdpi.com.

Advanced Structural Elucidation and Stereochemical Analysis

Application of Advanced Spectroscopic Techniques for Dihydro-dids and Analogs

The structural elucidation of this compound and its analogs involves a combination of powerful analytical tools, each contributing unique data to piece together the complete molecular puzzle.

For instance, 2D NMR experiments, including 1H-1H COSY and 13C-1H COSY (and COLOC), have been instrumental in the full assignment of compounds like dihydroridentin, a sesquiterpene lactone researchgate.net. Similarly, HSQC and HMBC correlation peaks have been reported for dihydro-1,3-dioxepines, aiding in the determination of their three-component products rsc.org. The 1H-13C-HMBC technique has also been employed to reveal correlations of anomeric protons to phenazine ring system carbons in dihydro-phenazine derivatives, distinguishing between isomers researchgate.net. These techniques allow chemists to build up the molecular structure by identifying adjacent protons (COSY) and directly bonded carbons and protons (HSQC), as well as protons and carbons separated by two or three bonds (HMBC) researchgate.netrsc.orgresearchgate.net.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for precisely determining the elemental composition of a compound, providing a highly accurate molecular weight that can differentiate between compounds with very similar nominal masses. Fragmentation analysis, often coupled with HRMS (e.g., LC-HRMS), yields characteristic fragment ions that provide clues about the substructures present within the molecule.

For various 3,4-dihydro-2(1H)-quinolinone derivatives, HRMS has been used to confirm their molecular formulas, with calculated and found [M+H]+ values showing excellent agreement, such as 351.1196 calculated and 351.1196 found for one derivative dovepress.com. Similarly, HRMS data confirmed the molecular formula of d2-dihydroartemisinic acid and its derivatives, providing m/z values for d2-artemisinin, d1-artemisinin, and d0-artemisinin nih.gov. The precision of HRMS (e.g., 10 ppm mass tolerance window) is vital for confirming the chemical formula of newly synthesized or isolated dihydro compounds nih.gov.

Table 1: Representative HRMS Data for Dihydro Analogs

Compound (Analog Example)Calculated [M+H]+ (m/z)Found [M+H]+ (m/z)Source
3,4-dihydro-2(1H)-quinolinone-dithiocarbamate351.1196351.1196 dovepress.com
10-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)decyl piperidine-1-carbodithioate449.2291449.2292 dovepress.com
6-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)hexyl 4-methylpiperidine-1-carbodithioate421.1978421.1980 dovepress.com
C15H27O (from d2-dihydroartemisinic acid)223.2056223.2039 nih.gov
C14H9N2O3S (2-acylbenzothiazole analog)285.03284285.03276

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational preferences. Specific absorption bands correspond to characteristic bond vibrations.

For example, the vibrational spectra of 5,6-dihydrouracil have been extensively studied, with theoretical calculations and experimental measurements (IR and Raman) confirming molecular structure and vibrational frequencies rsc.org. In chromanochalcones and their dihydro derivatives, strong absorption bands at 1431 cm-1 and 1656 cm-1 were observed, corresponding to the stretching vibrations of C=CH and C=O functionalities of the α,β-unsaturated carbonyl group researchgate.net. Similarly, for (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one, characteristic C-H stretching vibrations were observed between 2856 and 3083 cm-1, and a C=N stretching vibration was attributed to a band at 1599 cm-1 researchgate.net. These techniques are crucial for identifying key structural motifs and can reveal intermolecular interactions like C-H···O hydrogen bonds, which influence molecular arrangement researchgate.net.

X-ray Diffraction (XRD), particularly single-crystal X-ray diffraction, provides the most definitive determination of a molecule's three-dimensional structure, including precise bond lengths, bond angles, and torsion angles. It is essential for confirming the connectivity and stereochemistry, especially for crystalline compounds.

For example, the molecular structure of 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid was elucidated via single-crystal X-ray diffraction analysis, confirming its synthesis and supramolecular structure mdpi.com. Powder X-ray diffraction data have also been reported for various dihydro-pyridinone derivatives, providing unit-cell parameters and confirming the absence of detectable impurities researchgate.net. XRD has been used to confirm the adoption of 5,6-dihydro-1,3,5-triazine-2,4 structures, often crystallizing as ethanol clathrates nih.gov. The technique is fundamental for understanding crystal packing and intermolecular interactions mdpi.com.

Table 2: Representative X-ray Diffraction Data for Dihydro Analogs (Unit Cell Parameters)

Vibrational Spectroscopy (e.g., FTIR, Raman) for Conformational Insight

Stereochemical Assignment and Conformational Dynamics

The assignment of stereochemistry, particularly absolute and relative configurations, is crucial for understanding the biological activity and physical properties of chiral molecules like many dihydro compounds. Conformational dynamics, which describe the movement and flexibility of a molecule, also play a significant role.

The elucidation of absolute and relative stereochemistry often involves a combination of techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, especially through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations, provides insights into the relative spatial arrangement of protons. Optical rotation measurements can indicate the presence of chirality and are often used in conjunction with other methods. For crystalline compounds, X-ray diffraction offers a direct determination of absolute stereochemistry if a heavy atom is present or if anomalous dispersion is used.

For dihydroquercetin (DHQ), which possesses two chiral centers, NMR spectroscopy allows for distinguishing between trans- and cis-diastereomers based on chemical shift values frontiersin.org. The stereochemistry at C-11 in dihydroridentin was established as S based on a large spin-spin coupling constant (SSCC) of J7,11 = 12 Hz in the PMR spectrum, indicating a trans relationship between H-7 and H-11 researchgate.net. Optical rotation, alongside MS and NMR, has been employed for the thorough characterization of (2′R)- and (2′S)-2′-hydroxy-ceramide and their dihydro analogs, confirming their diastereomeric nature nih.gov. These methods collectively provide robust evidence for the stereochemical assignment of dihydro compounds.

Dynamic Nuclear Magnetic Resonance (DNMR) for Conformational Studies

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique employed to investigate dynamic processes in molecules, such as conformational interconversions, restricted rotations, and tautomerism. rug.nlcdnsciencepub.com It relies on the temperature-dependent changes observed in NMR spectra, particularly the coalescence of distinct signals as the rate of interconversion increases. rug.nl

For a molecule like this compound, with its flexible ethyl linker and potentially hindered rotations around the bonds connecting the aromatic rings and the isothiocyanate groups, DNMR would be a valuable tool to probe its conformational landscape. Changes in temperature could lead to the observation of different conformers or the averaging of signals due to rapid interconversion. For instance, if the rotation around the C-C bond of the ethyl linker or the C-S bond of the isothiocyanate groups were restricted at low temperatures, distinct signals for protons or carbons in different environments might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single, averaged signal, from which the activation energy (ΔG‡) for the conformational process could be determined using the Eyring equation. rug.nlcdnsciencepub.com

While DNMR is a standard method for such analyses in flexible organic molecules, specific published research findings detailing the DNMR studies and conformational dynamics of this compound (PubChem CID 115184) were not identified in the conducted literature search. Therefore, no specific data tables for DNMR parameters of this compound can be provided at this time.

Analysis of Chiroptical Properties (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a sample. wikipedia.org This technique is highly sensitive to the three-dimensional structure of molecules and is primarily used to investigate the stereochemistry and conformational properties of chiral compounds. wikipedia.orgresearchgate.netnih.gov A CD spectrum provides information about the bonds and structures responsible for molecular chirality, with positive and negative peaks (Cotton effects) corresponding to electronic transitions of chiral chromophores. wikipedia.orgmdpi.com

For this compound, a direct analysis of its electronic CD spectrum would be relevant if the molecule possesses inherent chirality (e.g., chiral centers, axial, planar, or helical chirality) or if it adopts conformationally chiral forms due to restricted rotation. Based on the chemical structure of 5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfophenyl)ethyl]benzenesulfonic acid (PubChem CID 115184), there are no explicit chiral carbon centers. However, the presence of flexible linkages and bulky substituents could potentially lead to the formation of stable, conformationally chiral isomers under certain conditions, which could then be investigated by CD spectroscopy. Additionally, if this compound were to interact with a chiral environment, such as a protein or a chiral solvent, it could exhibit an induced CD (ICD) spectrum, providing insights into the nature of its interaction and any conformational changes it undergoes upon binding. nih.gov Vibrational Circular Dichroism (VCD), which uses infrared light, is also a powerful tool for structural studies of small organic molecules, providing detailed conformational information even in the solid state. wikipedia.orgresearchgate.net

Despite the general applicability of CD spectroscopy to analyze the chiroptical properties and conformational aspects of flexible molecules, specific published research findings detailing the Circular Dichroism studies of this compound (PubChem CID 115184) were not identified in the conducted literature search. Consequently, no specific data tables related to the chiroptical properties of this compound can be presented.

Biochemical and Molecular Mechanisms of Action

Cellular and Subcellular Effects of Dihydro-dids and Analogs

Research into the effects of this compound on the c-Met receptor shows that it can inhibit downstream signaling. oncotarget.com In DU145 prostate cancer cells, this compound was found to inhibit c-Met activation. oncotarget.com As the Akt/mTOR pathway is a key downstream effector of c-Met signaling, it is plausible that this compound would modulate this pathway; however, direct evidence or detailed studies on the specific modulation of Akt/mTOR or AMPK pathways by this compound are not available in the reviewed literature.

Cell Motility and Proliferation: Through its inhibition of the c-Met receptor, this compound has been shown to reduce hepatocyte growth factor (HGF)-induced cellular processes. oncotarget.com Specifically, it significantly reduced HGF-induced cell scattering and wound healing in DU145 cells. oncotarget.com Furthermore, in a three-dimensional spheroid model that more closely mimics in vivo conditions, 5 µM this compound decreased HGF-induced DU145 spheroid growth by approximately 60%. oncotarget.com

Autophagy and Apoptosis: While inhibitors of pathways like c-Met and Akt/mTOR can indirectly lead to the induction of autophagy or apoptosis, specific studies detailing the direct induction of these processes by this compound via defined molecular mechanisms are not present in the current body of scientific literature.

Protein-Protein Interaction (PPI) Inhibition Studies

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is often implicated in disease, making them attractive targets for therapeutic intervention. While the stilbene disulfonate class of molecules, to which this compound (H2DIDS) belongs, has been explored for various biological activities, specific studies detailing the direct inhibition of certain key PPIs by H2DIDS are not extensively documented in available research.

RAD51-ssDNA Interaction The RAD51 protein is a key enzyme in the homologous recombination pathway, a crucial mechanism for repairing DNA double-strand breaks. elifesciences.org RAD51 functions by forming a nucleoprotein filament on single-stranded DNA (ssDNA), a process that is critical for searching for and invading a homologous DNA sequence to initiate repair. nih.gov The interaction between RAD51 and ssDNA is mediated by auxiliary factors and is essential for maintaining genomic stability. elifesciences.org While the parent compound of H2DIDS, 4,4′-diisothiocyanato-stilbene-2,2′-disulfonic acid (DIDS), has been identified as an inhibitor of RAD51 that prevents its binding to ssDNA, specific research findings on the direct action of H2DIDS on the RAD51-ssDNA interaction are not prominently featured in the reviewed literature.

p53-MDM2 Interaction The interaction between the tumor suppressor protein p53 and its primary negative regulator, Murine Double Minute 2 (MDM2), is a critical control point in cell cycle regulation and apoptosis. nih.govnih.gov MDM2 functions as an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby keeping its levels low in unstressed cells. dovepress.comastx.com Inhibiting the p53-MDM2 interaction is a major strategy in cancer therapy to reactivate p53's tumor-suppressing function in cancers that retain wild-type p53. nih.govdovepress.com Although numerous small-molecule inhibitors have been developed to target the deep hydrophobic pocket on MDM2 where p53 binds, published studies specifically identifying H2DIDS as an inhibitor of the p53-MDM2 protein-protein interaction were not found in the reviewed sources. dovepress.comoncotarget.com

Allosteric Modulation of Protein Function (e.g., Band 3 Protein by H2DIDS)

One of the most well-characterized mechanisms of H2DIDS is its allosteric modulation of the human erythrocyte Band 3 anion exchanger (AE1 or SLC4A1). This protein facilitates the rapid, electroneutral exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻) across the red blood cell membrane, a process vital for carbon dioxide transport in the blood. plos.org

H2DIDS acts as a potent, covalently-binding inhibitor of Band 3. plos.orgnih.gov Its mechanism is not one of simple competitive inhibition at the substrate binding site, but rather a complex allosteric modulation. Research has shown that H2DIDS binds preferentially to the outward-facing conformation of the transporter. cdnsciencepub.com This preferential binding traps the protein in this state, preventing the conformational changes necessary for the transport cycle. This was demonstrated in experiments where the addition of H2DIDS to red blood cells induced a transient, uphill efflux of Cl⁻, a phenomenon consistent with an inhibitor that binds more tightly to the outward-facing state and shifts the conformational equilibrium. cdnsciencepub.com

The interaction becomes irreversible through the covalent reaction of its two isothiocyanate groups with specific lysine residues on the protein. Structural and biochemical studies have identified these residues as Lys-539 and Lys-851. plos.org The H2DIDS molecule forms an intramolecular cross-link between these two lysines, which are located in different parts of the membrane domain, effectively locking the protein into a stable, outward-facing, and inactive conformation. plos.org This H2DIDS-induced stabilization is so effective that it is used to prepare the protein for structural studies like X-ray crystallography. plos.org

Further evidence for its allosteric mechanism comes from studies showing that other chemical modifications of Band 3, such as dansylation, can alter the H2DIDS-binding site, suggesting a complex interplay of different regions of the protein in modulating its function and inhibitor binding. nih.gov

FindingDescriptionReference
Conformational LockingH2DIDS preferentially binds to and locks the Band 3 protein in an outward-facing conformation, inhibiting the anion exchange cycle. plos.orgcdnsciencepub.com
Covalent Cross-linkingThe inhibitor forms a covalent, intramolecular cross-link between two specific lysine residues, Lys-539 and Lys-851. plos.org
Allosteric EffectsBinding of H2DIDS induces allosteric changes. Conversely, other modifications to the protein can allosterically affect the H2DIDS binding site. nih.gov
Protein StabilizationThe covalent binding and conformational locking by H2DIDS stabilizes the Band 3 protein against thermal denaturation. plos.org
Induced Uphill TransportAddition of H2DIDS can cause a transient uphill efflux of chloride, demonstrating its preferential binding to the outward-facing state of the transporter. cdnsciencepub.com

Structure-Mechanism Relationships

The mechanism of action of H2DIDS is intrinsically linked to its unique chemical structure. The relationship between its structure and its function, particularly its well-documented effects on the Band 3 protein, provides a clear example of how molecular architecture dictates biological activity.

The core of H2DIDS is a dihydrostilbene scaffold, which differs from its parent compound, DIDS, by the reduction of the central carbon-carbon double bond to a single bond. This structural change from an ethylene to an ethane bridge imparts greater conformational flexibility to the H2DIDS molecule. This flexibility may allow it to adapt more readily to the topology of its binding sites on target proteins.

The two key functional groups responsible for its covalent reactivity are the isothiocyanates (-N=C=S) located at the 4 and 4' positions of the phenyl rings. interchim.fr These groups are electrophilic and readily react with nucleophilic groups on proteins, most notably the primary amine of lysine residues, to form stable thiourea linkages. interchim.fr This reactivity is responsible for the irreversible inhibition and covalent cross-linking of the Band 3 protein. plos.org The presence of two such reactive groups allows for the intramolecular cross-linking of two separate residues, provided they are within the appropriate distance that the H2DIDS molecule can span. plos.org

The two sulfonic acid groups (-SO₃H) at the 2 and 2' positions are also critical. These groups are ionized at physiological pH, rendering the molecule highly negatively charged. This feature influences its solubility in aqueous environments and governs its electrostatic interactions with positively charged binding pockets on target proteins, likely guiding the initial, reversible binding phase before covalent reaction occurs.

In the context of the Band 3 protein, the specific length and geometry of the H2DIDS molecule are perfectly suited to bridge the distance between Lys-539 and Lys-851, leading to the intramolecular cross-link that locks its conformation. plos.org Therefore, the combination of a semi-flexible diaryl scaffold, two strategically placed reactive isothiocyanate groups, and solubilizing/directing sulfonic acid groups underpins the potent and specific allosteric inhibitory mechanism of H2DIDS.

Structural FeatureChemical MoietyFunctional RoleReference
Core ScaffoldDihydrostilbene (ethane bridge)Provides the structural backbone and spacing for the functional groups; offers more conformational flexibility than the stilbene core of DIDS. interchim.fr
Reactive GroupsIsothiocyanates (-N=C=S)Form covalent thiourea bonds with primary amines (e.g., lysine residues), leading to irreversible inhibition and cross-linking. plos.orginterchim.fr
Directing/Solubilizing GroupsDisulfonic Acids (-SO₃H)Provide negative charge, enhancing water solubility and guiding the molecule to positively charged binding sites on proteins. interchim.fr

Interactions with Biological Macromolecules and Pathways

Non-Covalent Binding Interactions with Proteins and Nucleic Acids

Non-covalent interactions are fundamental to the initial recognition and binding of H2DIDS to its biological targets. nih.gov These interactions, which include hydrogen bonds and electrostatic interactions, precede any covalent modifications and are crucial for the compound's inhibitory activity. nih.govncilab.blog

Detailed Characterization of Binding Pockets and Residues

A primary target of H2DIDS is the Band 3 anion exchanger protein (AE1), a major integral membrane protein in red blood cells responsible for chloride/bicarbonate exchange. annualreviews.org H2DIDS binds to a specific pocket within the Band 3 protein. nih.govscispace.com This binding site is characterized by the presence of key lysine residues. nih.govscispace.com

Studies have identified Lysine-539 and Lysine-851 as the two primary lysine residues within the Band 3 protein that interact with a single H2DIDS molecule. nih.govscispace.com The protein's structure folds in such a way that these two residues are brought into close proximity, allowing them to be cross-linked by the same H2DIDS molecule. nih.govscispace.comwhiterose.ac.uk While Lys-539 is the site of the more rapid covalent reaction, Lys-851 is also crucial for the binding of other inhibitors. nih.gov The binding of H2DIDS is thought to lock the protein in an outward-facing conformation, thereby inhibiting its transport function. whiterose.ac.uk The binding pocket for H2DIDS is located near, but not directly within, the substrate-binding site. researchgate.net One of the sulfonate groups of H2DIDS interacts with Arginine-730 of the protein. whiterose.ac.ukresearchgate.net

In the mouse erythroid Band 3 protein, the covalent attachment site for H2DIDS has been identified as Lysine-558 through site-directed mutagenesis. nih.gov

Quantitative Binding Assays

The interaction between H2DIDS and its target proteins can be quantified using various biophysical techniques. These assays provide valuable data on binding affinity, kinetics, and stoichiometry.

Quantitative Pull-Down Assays: This method can be used to determine the dissociation constant (Kd) of the interaction between a protein and a ligand like H2DIDS. nih.gov It involves immobilizing one binding partner and titrating the other, allowing for the quantification of the bound fraction. nih.gov

Ligand Binding Assays (LBA): Techniques like hybridization-based enzyme-linked immunosorbent assays (HELISA) and Meso Scale Discovery® electrochemiluminescence (MSD® ECL) offer high sensitivity and throughput for quantifying ligand binding. wuxiapptec.com

Surface Plasmon Resonance (SPR): SPR is a powerful tool for studying the kinetics of binding events in real-time, without the need for labeling. nicoyalife.com It can be used in competitive binding assays to determine the KD of small molecules like H2DIDS. nicoyalife.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS). bmglabtech.com

These quantitative methods are essential for characterizing the binding of H2DIDS to proteins and understanding the molecular basis of its inhibitory effects. nih.govbmglabtech.com

Covalent Adduct Formation

Following the initial non-covalent binding, the isothiocyanate groups of H2DIDS can form covalent bonds with specific amino acid residues, leading to irreversible inhibition. nih.gov

The primary targets for covalent modification by H2DIDS are lysine residues within the binding pocket of proteins like the Band 3 anion exchanger. nih.govtandfonline.com As previously mentioned, H2DIDS can covalently cross-link Lysine-539 and Lysine-851 in human Band 3. nih.govscispace.com The reaction with Lys-539 is faster than the reaction with Lys-851. nih.gov This covalent adduct formation results in a stable, irreversible complex, effectively locking the transporter in an inhibited state. nih.govpnas.org The rate of this covalent reaction is pH-dependent, increasing with higher pH. nih.gov

Modulation of Biological Pathways

The interaction of H2DIDS with key proteins can have significant downstream effects on various biological pathways.

Impact on Metabolic Pathways

Pyrimidine Biosynthesis Pathway: Dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, is a potential target for inhibitors. mdpi.comnih.gov This pathway is crucial for the synthesis of nucleotides required for DNA and RNA production. mdpi.comnumberanalytics.com The activity of DHODH is linked to the mitochondrial electron transport chain. frontiersin.org While direct inhibition of DHODH by H2DIDS is not explicitly detailed in the provided search results, the compound's known effects on mitochondrial proteins suggest a potential for indirect modulation of this pathway. mdpi-res.com

Cholesterol Biosynthesis: The synthesis of cholesterol is a complex, multi-step process primarily occurring in the liver. sigmaaldrich.com The rate-limiting enzyme in this pathway is HMG-CoA reductase. sigmaaldrich.com Some studies suggest a link between compounds like H2DIDS and the modulation of cholesterol metabolism, potentially through interactions with mitochondrial transport proteins. mdpi-res.comresearchgate.net

Role in Membrane Dynamics and Transport Mechanisms

Dihydro-dids, the reduced analog of 4,4'-diisothiocyanostilbene-2,2'-disulfonic acid (DIDS), is a potent and specific inhibitor of anion exchange, playing a crucial role as a chemical probe in the study of membrane transport proteins. nih.govnih.gov Its interaction with these proteins, most notably the anion exchanger 1 (AE1 or Band 3) in human erythrocytes, has been instrumental in elucidating the molecular mechanics of anion transport. nih.govrupress.org

The primary mechanism of action for this compound involves its interaction with the anion transport site. nih.gov Research has shown that it acts as a competitive inhibitor with chloride, suggesting it vies for the same binding site on the transporter protein. nih.gov This interaction can be both reversible and irreversible. At lower temperatures, this compound binds reversibly with high affinity, but its isothiocyanate groups can also form covalent bonds with amino acid residues, leading to irreversible inhibition. nih.govfrontiersin.org This dual-action property has made it an invaluable tool for kinetic analysis and for labeling transport proteins. nih.gov

Studies on human red blood cells have identified this compound as having a significantly high affinity for the anion transport system, with a reported inhibition constant (Ki) of 0.046 µM, which is higher than any other inhibitor examined in the same study. nih.gov This high-affinity binding is a key reason for its use in specifically localizing and identifying transport proteins. nih.gov The covalent labeling of the Band 3 protein by this compound was a critical piece of evidence confirming that this protein is a direct participant in anion exchange. nih.govnih.gov

Detailed molecular studies have pinpointed the specific sites of interaction on the Band 3 protein. This compound, acting as a bifunctional crosslinking agent, reacts with two distinct lysine residues: Lys-539 and Lys-851. nih.govnih.gov At a neutral pH, it primarily reacts with Lys-539, and at a more alkaline pH, it can form a crosslink with Lys-851. nih.gov This cross-linking capability has been essential for mapping the three-dimensional structure of the protein and understanding its conformational changes during transport. nih.govnih.gov The binding site for stilbene disulfonates like this compound is located in a relatively inaccessible region within a bundle of the protein's transmembrane helices. nih.gov

The stoichiometry of the interaction is well-established, with one molecule of this compound binding per monomer of the Band 3 protein. Even when one subunit of the Band 3 dimer is inhibited by this compound, the other can still function, suggesting that the transport mechanisms of the protomers are largely independent. nih.govrupress.organnualreviews.org The binding of this compound is thought to favor the outward-facing conformation of the transport protein.

Beyond erythrocytes, this compound is utilized as an inhibitor to study various anion transporters, including Na+-independent and Na+-dependent anion exchangers in other tissues. frontiersin.org For instance, it has been used to investigate volume-regulated anion channels and K+/H+ exchangers, demonstrating its broader utility in dissecting complex membrane transport phenomena. physiology.org

Research Findings on this compound and Anion Transport

Parameter Finding Primary Macromolecule Target References
Inhibition Constant (Ki) 0.046 µM for Cl⁻ self-exchange Anion Exchanger 1 (Band 3) nih.gov
Binding Stoichiometry 1 molecule of this compound per Band 3 monomer Anion Exchanger 1 (Band 3) annualreviews.org
Mechanism of Inhibition Competitive with Cl⁻; initially reversible, can become irreversible (covalent) Anion Exchanger 1 (Band 3) nih.govfrontiersin.org
Covalent Binding Sites Reacts with Lys-539 and crosslinks to Lys-851 Anion Exchanger 1 (Band 3) nih.govnih.gov
Conformational Preference Binds preferentially to the outward-facing conformation of the transporter Anion Exchanger 1 (Band 3)
Functional Effect Irreversible inhibition of anion exchange by covalent modification Anion Exchangers nih.govnih.gov

Biosynthetic Pathways and Metabolic Transformations

Natural Occurrence and Putative Biosynthetic Routes of Dihydro Compounds

Didemnins were first discovered in marine tunicates of the family Didemnidae. nih.govresearchgate.net However, subsequent research has shown that these complex molecules are not produced by the tunicate itself but by symbiotic marine bacteria. nih.govacs.org Specifically, the α-proteobacteria Tistrella mobilis and Tistrella bauzanensis have been identified as the natural producers of didemnins. nih.govacs.orgacs.org These bacteria are believed to be the true source of many complex natural products found in marine invertebrates. acs.org

The biosynthesis of didemnins is governed by a large, hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway. acs.orgresearchgate.net This pathway is encoded by a dedicated biosynthetic gene cluster (BGC), referred to as the did cluster. nih.govresearchgate.net In T. mobilis, this gene cluster was identified on a large megaplasmid. nih.govacs.orgresearchgate.net The discovery of this microbial origin and its genetic blueprint is a significant step toward understanding and potentially manipulating the production of these compounds. nih.govacs.org

The biosynthesis of didemnins is a complex, assembly-line process orchestrated by a multi-enzyme complex. The did gene cluster in T. mobilis spans from didA to didJ and encodes for a 13-module NRPS-PKS system. nih.govresearchgate.netnih.gov This enzymatic machinery is organized in a co-linear fashion, where the sequence of modules and their domains corresponds to the sequence of amino and keto acid units in the final product. nih.govacs.org

The core enzymatic functions involve a series of specialized domains within the NRPS and PKS modules. researchgate.netresearchgate.net Genetic and biochemical studies have begun to elucidate the roles of these key biocatalysts. For instance, the initial two NRPS modules, encoded by the didA gene, are responsible for initiating the biosynthesis by forming N-acyl-polyglutamine ester moieties. nih.gov The subsequent modules, from DidB to DidJ, constitute the megasynthetase that assembles the core structure of the didemnin molecule. researchgate.net A crucial step that distinguishes didemnin B (a "dihydro" compound) from dehydrodidemnin B is catalyzed by a ketoreductase (KR) domain within the DidB module, which reduces a pyruvate unit to a lactate unit. researchgate.net

Biocatalyst (Gene/Domain) Proposed Function in Didemnin Biosynthesis References
DidA A bimodular NRPS that acts as the priming synthetase, iteratively adding glutamine residues. nih.gov, researchgate.net
DidB-J Megasynthetase A multi-module NRPS-PKS complex responsible for the co-linear synthesis of the didemnin core structure. researchgate.net
Adenylation (A) Domain Selects and activates specific amino acid or keto acid substrates. For example, the A3 domain in DidB loads pyruvate. researchgate.net, researchgate.net
Ketoreductase (KR) Domain Catalyzes the reduction of keto groups. The KR domain adjacent to A3 in DidB reduces pyruvate to lactate. researchgate.net, researchgate.net, google.com
Thiolation (T) Domain Covalently tethers the growing peptide-polyketide chain via a phosphopantetheinyl arm. researchgate.net, researchgate.net
Condensation (C) Domain Catalyzes the formation of peptide bonds between the growing chain and the next amino acid. researchgate.net, researchgate.net
Methyltransferase (MT) Domain Adds a methyl group to specific positions on the molecule. researchgate.net, researchgate.net
Epimerase (E) Domain Converts L-amino acids to their D-isomers. researchgate.net, researchgate.net
Thioesterase (TE) Domain Catalyzes the final step of releasing the synthesized molecule from the enzyme complex, often involving cyclization. researchgate.net, researchgate.net

The biosynthetic pathway for didemnins involves several key precursors and intermediate compounds. The building blocks for the complex didemnin structure include specialized amino acid residues like isostatine (Ist) and the ketide-extended residue α-(α-hydroxyisovaleryl)-propionic acid (Hip). acs.orgresearchgate.net

Interestingly, the direct output of the NRPS-PKS assembly line is not the final active compound, didemnin B. Instead, the enzymatic machinery produces precursor molecules, specifically the fatty acylglutamine ester derivatives known as didemnins X and Y. nih.govacs.orgnih.gov These compounds are considered the fully elaborated products of the didemnin synthetase. researchgate.net They are then exported from the bacterial cell and undergo an unusual extracellular maturation process to form didemnin B. nih.govacs.org This post-synthetase activation was observed through imaging mass spectrometry of T. mobilis colonies, which showed the conversion of didemnins X and Y into didemnin B over time. nih.govacs.org

Precursor/Intermediate Role in Biosynthesis References
Pyruvate Loaded by the DidB adenylation domain and reduced to lactate, a key component of the didemnin B macrocycle. researchgate.net
Glutamine (Gln) Iteratively added by the DidA NRPS to form the N-acyl-polyglutamine side chain of the initial products. nih.gov, researchgate.net
Didemnin X and Y N-acyl-polyglutamine ester derivatives that are the initial, fully-elaborated products of the did synthetase. They are precursors to didemnin B. nih.gov, acs.org, nih.gov
Nordidemnin B A congener of didemnin B, also produced by Tistrella species. nih.gov

Enzymatic Steps and Key Biocatalysts

Engineering of Biosynthetic Pathways for Dihydro Compound Production (e.g., Microbial Cell Factories)

The identification and characterization of the didemnin biosynthetic gene cluster (did) have created significant opportunities for metabolic engineering. nih.gov A primary goal of this research is to overcome the limited natural supply of these compounds and to generate novel analogs with improved properties. nih.govacs.org

One major avenue of research is the development of microbial cell factories for didemnin production. The entire ddn (didemnin) cluster has been successfully expressed in a heterologous host, Escherichia coli, demonstrating the feasibility of producing these complex molecules in a more easily manipulated organism. csic.es Furthermore, Tistrella mobilis itself is being developed as a potential "bacterial chassis" that can be genetically modified for the optimized production of PKS and NRPS-derived molecules. csic.es

Genetic engineering of the did cluster offers precise control over the final chemical structure. Researchers have proposed that specific didemnin analogs can be produced by targeted gene modification. google.com For example, knocking out the ketoreductase (KR) domain within the DidB module, which is responsible for reducing pyruvate to lactate, is a proposed strategy to force the incorporation of pyruvate, thereby leading to the direct production of dehydrodidemnin B (Aplidine). researchgate.netgoogle.com Such strategies could provide a sustainable, fermentation-based source for these valuable compounds and enable the rational design of new chemical entities. nih.govresearchgate.net Current efforts are focused on improving the production titers, which are often low in native Tistrella cultures. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Quantitative Determination Methods

Once separation methods are established, robust quantitative methods must be developed and validated to accurately determine the concentration of Dihydro-dids in various samples.

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. thermofisher.com For quantitative methods, key validation parameters include linearity, precision, accuracy, sensitivity (LOD and LOQ), and robustness. oup.comejgm.co.uk The validation of methods for uracil and its metabolite dihydrouracil provides a relevant example for establishing a reliable quantitative assay for this compound. nih.govresearchgate.net

Robustness: An analytical method's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use. thermofisher.comloesungsfabrik.de Parameters tested can include mobile phase composition, flow rate, and column temperature. nih.gov For example, a method is considered robust if the percent relative standard deviation (%RSD) of the results remains within acceptable limits despite these small changes. oup.com

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

LOD: The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. oup.com

LOQ: The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. oup.com

Validated LC-MS/MS and UPLC-MS/MS methods for dihydrouracil have achieved LOQs in the low ng/mL range, demonstrating high sensitivity. nih.govnih.gov

The table below summarizes typical validation parameters from a UPLC-MS/MS method developed for the quantification of Uracil and Dihydrouracil in human plasma, which can serve as a benchmark for a this compound assay. nih.govresearchgate.net

Validation ParameterExample Finding (for Uracil/Dihydrouracil)Source
Linearity (Concentration Range)0.625–160.0 ng/mL researchgate.net
Correlation Coefficient (r²)> 0.999 nih.govresearchgate.net
Intra-batch Precision (%RSD)≤ 7.3% researchgate.net
Inter-batch Precision (%RSD)≤ 8.6% nih.govresearchgate.net
Accuracy≤ 17% researchgate.net
Limit of Quantification (LOQ)10 ng/mL nih.gov

Sample Preparation Strategies for Biological Matrices (excluding human clinical samples)

The accurate quantification of this compound in non-human biological matrices, such as animal tissues, plasma, or cell culture media, is contingent upon an effective sample preparation strategy. The primary goal is to isolate the analyte from interfering matrix components (e.g., proteins, lipids, salts) and concentrate it to a level suitable for instrumental analysis. gerstelus.comcdc.gov The choice of method depends on the nature of the matrix, the concentration of the analyte, and the subsequent analytical technique.

Commonly employed techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). gerstelus.commdpi.com

Protein Precipitation (PPT): This is often the simplest and fastest method, involving the addition of an organic solvent (like acetonitrile) or an acid to the biological sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. While rapid, it may offer limited cleanup, potentially leading to matrix effects in sensitive MS-based assays.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. An aqueous sample is mixed with a water-immiscible organic solvent. This compound, depending on its polarity, would partition into the organic phase, which is then separated, evaporated, and reconstituted in a suitable solvent for analysis. This method provides a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that has become a gold standard for sample cleanup in bioanalysis. mdpi.comoup.com It utilizes a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. The sorbent chemistry (e.g., reversed-phase C18, ion-exchange) can be tailored to the specific properties of this compound for optimal recovery and purity. oup.com

The following table summarizes these strategies and their applicability for this compound analysis in non-human biological samples.

Technique Principle Advantages Disadvantages Hypothetical Applicability for this compound
Protein Precipitation (PPT) Analyte solubility in an organic solvent is used to separate it from precipitated proteins.Fast, simple, inexpensive.Non-selective, high risk of matrix effects, potential for analyte co-precipitation.Suitable for initial screening or when analyzing samples with high concentrations of this compound.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on polarity.Good sample cleanup, can concentrate the analyte.Can be labor-intensive, requires significant volumes of organic solvents.Effective for cleaning up complex matrices like animal tissue homogenates. The choice of organic solvent would be critical.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix interferences are washed away. Elution is performed with a strong solvent.High selectivity, high recovery, excellent cleanup, easily automated. gerstelus.comHigher cost per sample, requires method development.Ideal for trace-level quantification in matrices like animal plasma, using a reversed-phase or mixed-mode sorbent. mdpi.comoup.com

Process Analytical Technology (PAT) Applications in this compound Synthesis

Process Analytical Technology (PAT) is a framework defined by the U.S. Food and Drug Administration to design, analyze, and control manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.combruker.com The goal is to ensure final product quality by building it into the process from the start. researchgate.net By employing in-situ analytical tools, PAT enables real-time monitoring and control, leading to improved process understanding, efficiency, and robustness. mt.comkatsura-chemical.co.jp For a compound like this compound, PAT can be instrumental in controlling its synthesis and crystallization to achieve consistent quality.

Real-time Monitoring of Reaction Progress (e.g., ReactIR)

In-situ Fourier Transform Infrared (FTIR) spectroscopy, commonly known by the trade name ReactIR, is a powerful PAT tool for real-time reaction monitoring. katsura-chemical.co.jp By inserting a probe directly into the reaction vessel, it is possible to collect infrared spectra of the reaction mixture continuously over time. mt.combeilstein-journals.org This allows for the tracking of concentration changes of key reaction species—reactants, intermediates, products, and by-products—by monitoring their unique infrared absorbance peaks. mt.com

In the synthesis of this compound, which involves the reduction of its parent compound, ReactIR could provide critical insights:

Kinetic Analysis: Determining the rate of consumption of the starting material and the rate of formation of this compound. This helps in identifying the reaction endpoint accurately, preventing under- or over-processing.

Intermediate Detection: Identifying and monitoring transient intermediates, providing a deeper mechanistic understanding of the synthesis.

Process Deviations: Detecting any deviation from the expected reaction profile in real-time, allowing for immediate corrective action.

The data below illustrates a hypothetical reaction profile for this compound synthesis as monitored by ReactIR.

Time (minutes) Reactant A (Normalized Peak Height) This compound (Normalized Peak Height) Reaction Status
01.000.00Reaction Initiated
150.650.35In Progress
300.300.70In Progress
450.050.95Nearing Completion
60< 0.010.99Complete

In-situ Monitoring of Crystallization Processes (e.g., FBRM)

Crystallization is a critical downstream process that determines the purity, particle size distribution (PSD), and morphology of the final active pharmaceutical ingredient (API). rsc.org Focused Beam Reflectance Measurement (FBRM) is an in-situ probe-based PAT tool that illuminates particles in a slurry with a focused laser beam and measures the time duration of the back-scattered light. This "chord length" is related to the particle size, and by measuring thousands of chords per second, FBRM provides a real-time, robust measurement of the particle size and count distribution in the vessel without the need for sampling. researchgate.netmt.com

For the crystallization of this compound, FBRM can be used to monitor and control key attributes:

Nucleation: Detecting the precise onset of nucleation, which is critical for achieving a target PSD. mt.com

Crystal Growth: Tracking the rate of crystal growth under different process conditions (e.g., temperature, supersaturation). rsc.org

Polymorphic Transformations: Identifying changes in particle size and shape that may indicate a polymorphic transition, which can be confirmed with other in-situ tools like Raman spectroscopy. mt.com

Process Consistency: Ensuring batch-to-batch consistency by monitoring the chord length distribution (CLD) profile. researchgate.net

The following table presents typical data that FBRM could provide during a seeded cooling crystallization of this compound.

Process Stage Time (minutes) Fine Counts (0-10 µm) Coarse Counts (100-1000 µm) Process Insight
Initial Solution 05010Clear solution, baseline counts.
Seeding 52500800Seed crystals added and dispersed.
Crystal Growth 3018002200Fine counts decrease as small crystals grow into larger ones. Coarse counts increase.
Secondary Nucleation 6045002500A sudden increase in fine counts indicates a secondary nucleation event.
End of Batch 12015003500The particle system has stabilized, indicating the end of the crystallization process.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on the fundamental laws of quantum mechanics. For Dihydro-dids, these calculations can predict its geometry, electronic distribution, and chemical reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is particularly effective for optimizing molecular geometry to find the most stable conformation and for calculating various electronic properties. asianpubs.orgepstem.net In a typical DFT study, the geometry of this compound would be fully optimized without any symmetry constraints using a suitable functional, like B3LYP, and a basis set such as 6-311G(d,p). science.govmaterialsciencejournal.org

The analysis of the optimized structure provides detailed information on bond lengths, bond angles, and dihedral angles. nih.gov These parameters are crucial for understanding the molecule's three-dimensional shape and steric profile. Furthermore, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its reactivity and interaction with other molecules. The calculated energies from DFT are also used to derive several key descriptors of chemical reactivity. acs.org

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. It visualizes the total electrostatic potential on the surface of a molecule, allowing for the identification of electrophilic and nucleophilic sites. semanticscholar.org The MEP map is generated from the results of DFT calculations. researchgate.net

Different colors on the MEP surface represent different potential values. Regions of negative potential, typically colored red, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the sulfonate (SO₃⁻) groups and the nitrogen and sulfur atoms of the isothiocyanate (N=C=S) groups, indicating these are sites for electrophilic interaction. The hydrogen atoms would exhibit positive potential. This analysis is critical for understanding how this compound orients itself when approaching a protein binding site.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). imperial.ac.uk The HOMO, which can act as an electron donor, and the LUMO, which can act as an electron acceptor, are the primary orbitals involved in chemical reactions. semanticscholar.orgmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.netrsc.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's stability and reactivity. acs.org

Table 1: Illustrative Quantum Chemical Parameters Derived from FMO Analysis

ParameterFormulaDescription
HOMO Energy (EHOMO) -Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy (ELUMO) -Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (IP) -EHOMOThe energy required to remove an electron.
Electron Affinity (EA) -ELUMOThe energy released when an electron is added.
Chemical Hardness (η) (IP - EA) / 2Measures resistance to change in electron distribution. rsc.org
Chemical Softness (S) 1 / ηReciprocal of hardness; indicates high polarizability. rsc.org
Electronegativity (χ) (IP + EA) / 2The power of an atom to attract electrons to itself.
Electrophilicity Index (ω) μ² / (2η) (where μ = -χ)Measures the propensity to accept electrons.

This table illustrates the types of data obtained from FMO analysis; specific values for this compound require dedicated computational studies.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with biological targets, such as proteins. These methods are essential for drug discovery and for understanding the mechanism of action of inhibitors like this compound.

Molecular Dynamics (MD) Simulations of Ligand-Protein Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecular system. researchgate.net For this compound, MD simulations can be used to study its interaction with target proteins, such as the anion exchanger 1 (AE1) or human serum albumin (HSA). rsc.orgbiorxiv.org

A typical MD simulation starts with a protein-ligand complex, often obtained from docking studies, placed in a simulated physiological environment (e.g., a water box with ions). The simulation then calculates the forces on each atom and follows their movements over time by solving Newton's equations of motion. mdpi.com

These simulations can reveal:

Stability of the Binding Pose: Whether the ligand remains in the binding pocket in a stable conformation.

Conformational Changes: How the protein and ligand adapt to each other upon binding.

Key Interacting Residues: Which amino acids in the protein are crucial for stabilizing the ligand through hydrogen bonds, electrostatic, or hydrophobic interactions. rsc.orgnih.gov

Solvent Accessibility: The extent to which the ligand and binding site are exposed to the surrounding solvent. mdpi.com

For example, MD simulations of related disulfonic stilbene derivatives with HSA have been used to analyze the stability of the compounds in different binding sites of the protein, highlighting the specific interactions that anchor them within the binding pockets. rsc.org

Docking Studies for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a protein to form a stable complex. researchgate.net It is widely used to screen virtual libraries of compounds and to predict the binding affinity of a ligand for a target protein. nih.gov The output of a docking study is typically a score that estimates the strength of the interaction, often expressed as a binding energy (e.g., in kcal/mol). nih.gov

In the context of this compound, docking studies would be performed to predict how it binds to the active site of target proteins like the chloride channel ClC-2 or the KCNQ1/KCNE1 channel. nih.govresearchgate.net The process involves:

Preparing the 3D structures of both the ligand (this compound) and the protein receptor.

Defining the binding site or pocket on the protein.

Using a scoring function to evaluate numerous possible binding poses of the ligand within the site.

Ranking the poses based on their calculated binding scores.

The results can help rationalize the inhibitory activity of this compound and guide the design of new, more potent inhibitors. acs.org Studies on similar compounds have shown that docking can successfully predict binding modes that are then further validated by more rigorous methods like MD simulations. rsc.org

Table 2: Representative Data from a Hypothetical Docking Study of this compound with Protein Binding Sites

Protein TargetBinding SitePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Anion Exchanger 1 (AE1) Substrate Channel-9.8Arg600, Lys851, Tyr550
Human Serum Albumin (HSA) Sudlow's Site I-8.5Trp214, Arg218, His242
Human Serum Albumin (HSA) Sudlow's Site II-7.9Arg410, Tyr411, Ser489
ClC-2 Channel Pore Region-9.2Gly150, Ser152, Arg520

This table is for illustrative purposes. The binding affinities and interacting residues are hypothetical and represent the type of data generated from molecular docking simulations.

Computational Approaches for Drug-Related Interaction Prediction

The prediction of drug-drug interactions (DDIs) is a critical aspect of drug development and patient safety, as the co-administration of multiple drugs can lead to unforeseen adverse effects or reduced therapeutic efficacy. nih.gov Computational methods have emerged as powerful tools to forecast these interactions, offering a rapid and cost-effective alternative to traditional experimental approaches. nih.govnih.gov These in silico techniques leverage information on drug structures, functions, and their biological targets to build predictive models. nih.govplos.org

One common approach involves analyzing the functional similarities of drugs. nih.gov Models can be constructed based on key biological elements such as carriers, transporters, enzymes, and targets (CTET). nih.gov By representing each drug as a binary vector corresponding to its associated CTETs, similarity measures can be applied to predict potential interactions between drug pairs. nih.gov For instance, inner product-based similarity measures have been shown to provide improved prediction values in these models. nih.gov Such methods have been used to study millions of potential drug pair interactions, successfully identifying hundreds of thousands of previously unknown potential DDIs. nih.gov

Another strategy for predicting DDIs is through the use of structure-activity relationship (SAR) models. researchgate.net These models can be designed to predict metabolic DDIs mediated by key drug-metabolizing enzymes like the cytochrome P450 family (e.g., CYP1A2, CYP2C9, CYP3A4). researchgate.net The Prediction of Activity Spectra for Substances (PASS) program is one such tool that utilizes the structural formulas of compounds to predict their biological activity spectra based on a training set of known active compounds. researchgate.net

Furthermore, machine learning algorithms, such as support vector machines (SVM) and kernel-based L1-norm regularized logistic regression (KL1LR), have been applied to predict drug-target interactions, which can in turn inform DDI predictions. plos.org These methods can integrate various data sources, including chemical structures, side effects, and known DDIs, to enhance prediction accuracy. plos.org Studies have indicated that DDI data can be a highly informative feature for predicting drug-target interactions. plos.org

These computational approaches provide a robust and efficient means of identifying potential DDIs, contributing to safer and more effective therapeutic strategies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. orientjchem.org This method is particularly valuable in drug discovery as it allows for the prediction of the activity of novel compounds before they are synthesized, thereby saving time and resources. orientjchem.orgdigitallibrary.co.in

Correlation of Structural Descriptors with Biological Activity

The foundation of QSAR lies in the principle that the biological activity of a compound is a function of its molecular structure. researchgate.net To quantify this relationship, various molecular descriptors are calculated that encode different aspects of the chemical structure. These can be broadly categorized into one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) descriptors.

2D Descriptors : These are calculated from the 2D representation of a molecule and describe properties like molecular weight, atom counts, and topological indices. nih.gov Autocorrelation descriptors, for example, relate atomic properties as a function of their spatial separation. nih.gov A significant advantage of 2D descriptors is that they are independent of the molecule's conformation and can be calculated rapidly. nih.gov In a study on dihydropteridone derivatives, the 2D model identified "Min exchange energy for a C-N bond" (MECN) as a key descriptor influencing anticancer activity. frontiersin.org

3D Descriptors : These descriptors are derived from the 3D coordinates of a molecule and capture information about its shape, volume, and electronic properties. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) utilize 3D fields (steric, electrostatic, hydrophobic, etc.) to correlate with biological activity. frontiersin.orgfrontiersin.org For instance, in a study of dihydrofuro[3,4-d]pyrimidine analogs, 3D-QSAR models revealed the importance of steric and electrostatic fields for their antiviral activity. frontiersin.org

Electronic Descriptors : Quantum chemical calculations can provide electronic descriptors such as atomic net charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.org A QSAR study on 2,3-dihydro- plos.orgfrontiersin.orgdioxino[2,3-f]quinazoline analogs found that atomic net charges and HOMO/LUMO energies were significant in predicting their anticancer activity. orientjchem.org

The selection of relevant descriptors is a crucial step. To avoid multicollinearity, the correlation between descriptors is analyzed, and highly correlated ones are often removed to ensure the integrity of the linear model. frontiersin.org The table below presents an example of descriptors used in a QSAR study of dihydropteridone derivatives and their correlation, demonstrating their independence. frontiersin.org

DescriptorMECNMEEGCNMaxssCH2GATS2pSpMin8_BhiVR2_D
MECN 1.000
MEEGCN 0.2581.000
MaxssCH2 -0.119-0.2191.000
GATS2p 0.052-0.0610.1101.000
SpMin8_Bhi -0.0870.125-0.158-0.1341.000
VR2_D -0.133-0.0980.0760.089-0.0651.000

This table shows the correlation coefficients between selected molecular descriptors, indicating their independence (correlation coefficient < 0.80). frontiersin.org

Predictive Model Development and Validation

Once a set of descriptors is selected, a mathematical model is developed to correlate them with the biological activity. Multiple Linear Regression (MLR) is a common method for creating 2D-QSAR models. mdpi.com For 3D-QSAR, techniques like CoMFA and CoMSIA are employed. frontiersin.org

A critical aspect of QSAR modeling is rigorous validation to ensure the model's robustness and predictive power. uniroma1.itbasicmedicalkey.com Validation is typically performed through internal and external methods. basicmedicalkey.com

Internal Validation : This is often done using the leave-one-out (LOO) cross-validation method. frontiersin.org In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the training set. The cross-validated correlation coefficient (q² or Q²) is a key statistic here; a value greater than 0.5 is generally considered indicative of a good model. uniroma1.it

External Validation : The dataset is split into a training set (used to build the model) and a test set (used to evaluate the model's predictive ability on compounds not used in its development). frontiersin.orgbasicmedicalkey.com The predictive ability is assessed using the correlation coefficient (R²) between the predicted and actual activities for the test set. An R² value greater than 0.6 is often required for a model to be considered acceptable. uniroma1.it

Other statistical parameters used to evaluate QSAR models include the standard error of estimate (SEE), the F-value (Fischer's value), and the predicted residual sum of squares (PRESS). orientjchem.orgfrontiersin.org The table below summarizes the statistical results of a highly efficient 3D-QSAR model for dihydropteridone derivatives. frontiersin.org

Statistical ParameterValue
q² (Cross-validated R²) 0.628
R² (Non-cross-validated R²) 0.928
F-value 12.194
SEE (Standard Error of Estimate) 0.160
Optimal Number of Components 5

This table presents key statistical data for a CoMSIA model, demonstrating its strong fit and predictive capability. frontiersin.org

The ultimate goal of a QSAR model is to guide the design of new, more potent compounds. frontiersin.org By interpreting the QSAR model, researchers can identify which structural features are beneficial or detrimental to the desired biological activity and use this information to propose new analogs. frontiersin.orgfrontiersin.org

In Silico Analysis of Biological Systems Modulated by this compound and Analogs

In silico analysis provides a powerful framework for investigating how compounds like this compound and their analogs interact with and modulate biological systems at a molecular level. nih.govnih.gov These computational methods allow for the identification of potential protein targets, the elucidation of underlying mechanisms of action, and the prediction of effects on biological pathways, all before extensive wet-lab experimentation. nih.govfrontiersin.org

The process often begins with identifying potential molecular targets for a given compound. This can be achieved through various computational techniques, including structure-based virtual screening (SBVS) and molecular docking. mdpi.com In SBVS, large databases of chemical compounds are computationally screened against the three-dimensional structure of a protein target to identify molecules that are likely to bind. mdpi.com Molecular docking then predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. mdpi.comacs.org For example, docking studies can reveal key amino acid residues that form hydrogen bonds or other crucial interactions with the compound, suggesting a potential mechanism of inhibition or activation. orientjchem.org

Once potential targets are identified, further in silico analysis can be used to understand the broader biological consequences of these interactions. This involves mapping the identified targets to known biological pathways. nih.gov Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome are invaluable resources for this purpose. nih.govmdpi.com By analyzing which pathways are enriched with the predicted targets of this compound and its analogs, researchers can hypothesize about their effects on cellular processes like signal transduction, metabolism, or apoptosis. nih.govfrontiersin.org

For instance, an in silico analysis of dysregulated microRNAs (miRNAs) in a disease state can identify target genes and the pathways in which they are involved. nih.gov If this compound or its analogs are predicted to interact with these target genes or proteins within these pathways, it provides a strong rationale for their potential therapeutic effect. nih.gov Functional enrichment analysis using Gene Ontology (GO) terms can further clarify the biological processes, molecular functions, and cellular components that are likely to be affected. mdpi.com

Furthermore, computational models can integrate multiple layers of data, including gene expression data from cells treated with the compounds. frontiersin.org By combining predicted protein targets with differentially expressed genes, machine learning models can be developed to explain the mode of action of the compounds. frontiersin.org This integrated approach allows for a more comprehensive understanding of how this compound and their analogs modulate biological systems, guiding further experimental validation and drug development efforts. ucl.ac.uk

The table below illustrates a hypothetical outcome of an in silico analysis, linking Dihydro-did analogs to specific biological pathways through their predicted protein targets.

Dihydro-did AnalogPredicted Protein TargetAssociated Biological Pathway (KEGG)Potential Biological Effect
Analog A Mitogen-activated protein kinase 1 (MAPK1)MAPK signaling pathwayModulation of cell proliferation and differentiation
Analog B Vascular endothelial growth factor receptor 2 (KDR)VEGF signaling pathwayInhibition of angiogenesis
Analog C Caspase-3 (CASP3)Apoptosis pathwayInduction of programmed cell death
Analog D Cyclooxygenase-2 (PTGS2)Arachidonic acid metabolismAnti-inflammatory response

This interactive table provides examples of how in silico analysis can connect Dihydro-did analogs to specific biological pathways through predicted protein interactions.

Applications As Research Probes and Tools

Dihydro-dids as Inhibitory Probes for Biological Systems (e.g., specific enzymes, transporters, protein interactions)

This compound is widely employed as an inhibitory probe to investigate the function of various membrane transport proteins. Its isothiocyanate groups form covalent bonds with nucleophilic residues, such as lysine, leading to irreversible inhibition. This property allows researchers to selectively block specific transport activities and study the physiological consequences.

One of the most well-documented targets of this compound is the Band 3 anion exchanger (AE1) in human erythrocytes. Studies have shown that this compound effectively inhibits Band 3-mediated sulfate uptake. nih.gov The labeling of Band 3 by other affinity labels can be blocked by this compound, indicating a shared or overlapping binding site and confirming its role as a specific inhibitory probe for this transporter. nih.govnih.gov

Beyond the classic anion exchanger, this compound has been instrumental in characterizing other transport systems. In Amphiuma red blood cells, which can regulate their volume through ion exchange, this compound has been used to differentiate between two key transporters. nih.gov The constitutive Cl⁻/HCO₃⁻ exchanger is inhibited by very low concentrations (< 1 µM) of this compound, whereas the volume-sensitive K⁺/H⁺ exchanger is irreversibly inhibited at higher concentrations (> 25 µM). nih.gov This differential sensitivity allows for the discrete study of each transporter's contribution to cell volume regulation.

The inhibitory properties of this compound have been crucial for identifying and characterizing the molecular components of these transport systems. Its ability to specifically interact with and inhibit these proteins makes it an indispensable tool for probing their structure and function. nih.govnih.gov

Table 1: Biological Systems Inhibited by this compound
Biological System/TargetOrganism/Cell TypeObserved EffectReference
Band 3 Anion Exchanger (AE1)Human ErythrocytesInhibition of sulfate uptake; blocks labeling by other affinity labels. nih.gov
Cl⁻/HCO₃⁻ ExchangerAmphiuma ErythrocytesInhibition at low concentrations (&lt; 1 µM). nih.gov
K⁺/H⁺ ExchangerAmphiuma ErythrocytesIrreversible modification and inhibition at higher concentrations (&gt; 25 µM). nih.gov

Use of this compound Derivatives in Chemical Biology Research

The this compound scaffold has been adapted for various applications in chemical biology, primarily centered on identifying, labeling, and structurally characterizing transport proteins.

By selectively inhibiting specific transporters, this compound helps to elucidate their roles in complex cellular pathways. For instance, in Amphiuma red blood cells, the regulation of cell volume after swelling involves the coupled action of K⁺/H⁺ and Cl⁻/HCO₃⁻ exchangers. nih.gov Using this compound to selectively inhibit the Cl⁻/HCO₃⁻ exchanger at low concentrations allows researchers to isolate and study the activity of the K⁺/H⁺ exchanger and understand its specific role in the volume restoration pathway. nih.gov This functional dissection is critical for mapping out the sequence of events and the interplay between different components in a cellular process. Similarly, its inhibition of the Band 3 anion transporter helps clarify the pathway of anion exchange and its importance in maintaining ionic homeostasis in red blood cells. nih.gov

The covalent reactivity of this compound makes it an excellent reagent for protein modification and labeling. A tritiated version, [³H]H₂DIDS, is commonly used as a radioactive label to identify and track target proteins. nih.gov

In studies on Amphiuma erythrocytes, [³H]H₂DIDS was used to label membrane proteins. nih.gov This research exploited the volume-dependent, low-affinity reaction of the probe with the K⁺/H⁺ exchanger. The results showed a correlation between the inhibition of the exchanger and the labeling of an 85 kDa protein, suggesting this protein is a key component of the K⁺/H⁺ transport system. nih.gov

This compound is also used in protection-based labeling experiments to map the active sites of proteins. In one study, it was shown to protect two specific glutamate residues within the stilbenedisulfonate binding site of the human erythrocyte Band 3 protein from chemical modification. nih.gov This demonstrated that these glutamate residues are located at or near the inhibitor binding site, providing crucial information about the protein's structure and the chemical nature of the active site. nih.gov

Table 2: Proteins Labeled or Structurally Probed with this compound Derivatives
Protein TargetDerivative UsedResearch GoalKey FindingReference
Band 3 Anion Exchanger[³H]this compoundInhibit labeling by other reagentsUsed to study interactions with the anion transporter. nih.gov
K⁺/H⁺ Exchanger[³H]H₂DIDSIdentify protein components of the exchangerTransport activity correlated with labeling of an ~85 kDa protein. nih.gov
Band 3 Anion ExchangerThis compoundMap the inhibitor binding siteProtected two glutamate residues from chemical modification, locating them within the active site. nih.gov

Future Research Directions and Unanswered Questions

Exploration of Novel Dihydro-dids Analogues with Enhanced Specificity or Potency

A primary objective for future research is the rational design and synthesis of new this compound analogues. The goal is to develop compounds with improved potency against their intended biological targets and enhanced specificity to minimize off-target effects. Preliminary structure-activity relationship (SAR) studies have shown that modifications to the core this compound scaffold can significantly impact biological activity. nih.govtandfonline.com For instance, the replacement of certain functional groups, such as a pyridyl group with a pyrazole, has been shown in similar heterocyclic compounds to improve both potency and lipophilic ligand efficiency (LLE). nih.gov

Future work should systematically explore substitutions at various positions on the this compound molecule. The development of analogues could involve strategies like replacing isopropyl groups with cyclopropyl rings, which has proven effective in other molecular scaffolds at improving inhibitory activity and safety profiles. researchgate.net By creating a diverse library of analogues, researchers can identify candidates with significantly improved therapeutic indices. For example, in the development of other inhibitors, certain fluoro-substituted analogues have demonstrated activity that is orders of magnitude greater than the lead compound. researchgate.net The systematic exploration of these chemical spaces is essential for identifying next-generation this compound.

Table 1: Exemplar Strategies for Analogue Development

Modification Strategy Rationale Potential Outcome Supporting Precedent
Heterocyclic Ring ReplacementAlter electronic properties and hydrogen bonding capabilitiesImproved potency and metabolic stabilityReplacing a pyridyl with a pyrazole group improved ligand efficiency. nih.gov
Alkyl Group SubstitutionModify steric bulk and lipophilicityEnhanced binding affinity and improved safety profileSubstituting an isopropyl with a cyclopropyl group increased inhibitory activity. researchgate.net
Strategic FluorinationInfluence electrostatic interactions and metabolic pathwaysIncreased potency and selectivityFluoro-substitution on a benzene ring led to a 4-fold increase in activity. researchgate.net
Linker ModificationOptimize interaction with multiple binding subsitesImproved binding energetics and overall potencySmall urea-based linkers were well-tolerated and maintained high potency in dual-site inhibitors. nih.gov

Deeper Mechanistic Insights into Complex Biological Interactions

While the primary targets of this compound may be known, the full spectrum of their interactions within a complex biological system is not yet fully understood. Gaining deeper mechanistic insights is crucial for predicting their cellular consequences. Future research must move beyond simple binding assays and employ advanced techniques to deconstruct the complex and dynamic biological signaling events that follow compound administration. researchgate.netcore.ac.uk

Technologies such as dynamic mass redistribution (DMR) offer a powerful, label-free method to generate an optical "fingerprint" of a G protein-coupled receptor's (GPCR) signaling cascade in real-time within living cells. researchgate.netcore.ac.uk Applying DMR could reveal previously undetected features of this compound' influence on cellular pathways, including biased agonism or functional selectivity. core.ac.uk Furthermore, techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can elucidate protein-ligand interactions in highly complex samples, such as cell lysates. acs.org This could help identify not only the primary targets but also secondary, off-target interactions by observing changes in protein conformation and stability upon this compound binding. acs.org Resolving these intricate interactions is critical for improving the rational design of future analogues. acs.org

Advancements in Asymmetric Synthesis of Chiral this compound

Many biologically active molecules derived from scaffolds similar to this compound are chiral, with their different enantiomers often exhibiting vastly different biological activities and toxicological profiles. Therefore, the development of efficient and highly selective methods for the asymmetric synthesis of chiral this compound is a paramount objective. sioc-journal.cnthieme-connect.com Recent years have seen significant progress in organocatalytic asymmetric reactions for producing chiral heterocyclic compounds, which provides a strong foundation for this work. sioc-journal.cn

Future efforts should focus on developing novel catalytic systems that can produce chiral this compound with high yields and excellent enantiomeric excess (ee). thieme-connect.com This includes the exploration of various catalyst types, such as:

Chiral Brønsted acids: These have proven effective in various asymmetric transformations. frontiersin.org

N-heterocyclic carbenes (NHCs): NHCs are versatile organocatalysts capable of facilitating cycloaddition reactions to form complex chiral molecules. mdpi.com

Transition-metal catalysts: Complexes involving metals like rhodium, palladium, and nickel, paired with chiral ligands, have been successfully used for the asymmetric hydrogenation and cyclization of related dihydro- compounds. thieme-connect.commdpi.com

The optimization of reaction conditions, including solvent, temperature, and catalyst loading, will be essential to achieve high efficiency and scalability. thieme-connect.com Success in this area will not only provide access to enantiomerically pure this compound for precise biological evaluation but also facilitate more practical and cost-effective production for potential therapeutic applications.

Table 2: Overview of Catalytic Systems for Asymmetric Synthesis of Dihydro-Heterocycles

Catalyst Type Reaction Type Achieved Yield Achieved Enantiomeric Excess (ee) Reference
Quinine-derived ThioureaIntramolecular oxa-Michael additionGood yieldsExcellent S-enantiomeric ee values thieme-connect.com
Rhodium/(R,R)-TsDPEN ComplexAsymmetric HydrogenationExcellent yieldsExcellent ee values mdpi.com
N-heterocyclic Carbene (NHC)[3+3] AnnulationUp to 90%83% to 95% mdpi.com
Chiral Spiro Phosphoramidite LigandsAsymmetric HydrogenationElegant yieldsHigh ee values mdpi.com
Palladium with Chiral Oxazoline LigandsIntramolecular Asymmetric Allylic Cyclization~95%~80% for R configuration thieme-connect.com

Integration of Omics Data with this compound Perturbation Studies

To achieve a systems-level understanding of this compound' effects, it is imperative to integrate multi-omics data with cellular perturbation studies. d-nb.info Analyzing the genome, proteome, transcriptome, and metabolome of a biological system before and after treatment with a this compound compound can reveal the full cascade of molecular events initiated by the compound. nih.govfrontiersin.org This approach provides a holistic view that moves beyond a single target to encompass the broader regulatory networks and pathways affected. frontiersin.org

Future studies should be designed to generate and integrate these large-scale datasets. For instance, combining transcriptomics (RNA-Seq) with proteomics can reveal how this compound-induced changes in gene expression translate to alterations in protein abundance and function. d-nb.info Adding metabolomics can further connect these changes to the functional metabolic output of the cell. The primary challenges lie in the computational methods needed to integrate these heterogeneous datasets effectively. mdpi.com The development and application of advanced bioinformatics and machine learning algorithms will be crucial to identify cross-omics correlations, uncover complex interactions, and ultimately build predictive models of a compound's system-wide impact. nih.govfrontiersin.org

Refinement of Computational Models for Predictive Research

The advancement of this compound research can be significantly accelerated through the development and refinement of computational models. nih.gov These models are essential for predicting the properties of novel analogues, understanding complex interactions, and prioritizing compounds for synthesis and testing. fastercapital.comresearchgate.net Integrating computational modeling into the research workflow allows for more efficient exploration of the vast chemical space of possible this compound derivatives.

Future directions in this area include:

Machine Learning (ML) and Artificial Intelligence (AI): Employing techniques like Deep Neural Networks (DNNs) to build predictive models for structure-activity relationships, absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netmdpi.com These models can be trained on existing experimental data to forecast the biological activity and drug-likeness of virtual compounds. researchgate.net

Molecular Dynamics (MD) Simulations: Running simulations to model the dynamic interactions between this compound analogues and their biological targets. This can provide insights into binding energetics, conformational changes, and the stability of the protein-ligand complex, helping to explain the basis of potency and specificity. acs.org

Agent-Based Models (ABMs): Creating models that simulate how the effects of this compound on individual cells or proteins scale up to produce tissue- or system-level responses. fastercapital.com

The accuracy of these computational models is highly dependent on the quality and quantity of the input data. nih.gov Therefore, a synergistic loop between computational prediction and experimental validation is essential. As more experimental data on this compound and their analogues are generated, these models can be iteratively refined to enhance their predictive power, guiding research toward the most promising candidates more rapidly and cost-effectively. fastercapital.commdpi.com

Q & A

Q. What strategies mitigate bias in interpreting this compound’ pharmacological potential during preclinical studies?

  • Methodological Answer : Implement blinding protocols during data collection and analysis. Use independent validation cohorts and pre-register study designs on platforms like Open Science Framework. Disclose funding sources and potential conflicts of interest .

Tables for Reference

Parameter Recommended Technique Key Considerations
Purity AssessmentHPLC with UV/Vis detectionColumn selection (C18 vs. HILIC)
Structural ElucidationX-ray crystallographyCrystal quality and solvent effects
Degradation KineticsArrhenius plot analysisTemperature range and sampling frequency

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